Cas no 2091217-95-5 (2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid)

2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid
- 2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid
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- インチ: 1S/C6H8F3NO3/c7-6(8,9)5(13)2-10(3-5)1-4(11)12/h13H,1-3H2,(H,11,12)
- InChIKey: QFFICBWPVIVRIW-UHFFFAOYSA-N
- SMILES: FC(C1(CN(CC(=O)O)C1)O)(F)F
2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-7226-10g |
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid |
2091217-95-5 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
TRC | H171756-500mg |
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid |
2091217-95-5 | 500mg |
$ 365.00 | 2022-06-04 | ||
Life Chemicals | F1907-7226-0.5g |
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid |
2091217-95-5 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
Life Chemicals | F1907-7226-1g |
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid |
2091217-95-5 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
TRC | H171756-1g |
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid |
2091217-95-5 | 1g |
$ 570.00 | 2022-06-04 | ||
TRC | H171756-100mg |
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid |
2091217-95-5 | 100mg |
$ 95.00 | 2022-06-04 | ||
Life Chemicals | F1907-7226-5g |
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid |
2091217-95-5 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
Life Chemicals | F1907-7226-0.25g |
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid |
2091217-95-5 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
Life Chemicals | F1907-7226-2.5g |
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid |
2091217-95-5 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 |
2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acidに関する追加情報
Introduction to 2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid (CAS No. 2091217-95-5)
2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid, identified by its CAS number 2091217-95-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the azetidine class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The presence of a trifluoromethyl group and a hydroxyl moiety at the 3-position of the azetidine ring imparts unique physicochemical properties, making it a promising candidate for various biochemical applications.
The trifluoromethyl group is a key structural feature that enhances the metabolic stability and lipophilicity of the molecule, which are critical factors in drug design. This modification often improves binding affinity to biological targets, a phenomenon widely recognized in medicinal chemistry. Additionally, the hydroxyl group introduces polarity and potential hydrogen bonding capabilities, which can influence both solubility and interactions with biological systems.
In recent years, there has been growing interest in azetidine derivatives due to their potential as pharmacophores in drug discovery. The structural framework of 2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid offers a versatile scaffold for further chemical modifications, enabling the synthesis of novel analogs with tailored biological activities. Researchers have been exploring its utility in developing therapeutic agents targeting various diseases, including inflammatory disorders and infectious diseases.
One of the most compelling aspects of this compound is its reported activity as an intermediate in the synthesis of bioactive molecules. For instance, studies have demonstrated its role in generating derivatives with inhibitory effects on specific enzymes or receptors. The hydroxyl and trifluoromethyl functional groups provide distinct handles for chemical manipulation, allowing medicinal chemists to fine-tune properties such as potency, selectivity, and pharmacokinetic profiles.
The pharmacological potential of 2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid has been investigated in several preclinical studies. Researchers have focused on its interaction with enzymes involved in metabolic pathways relevant to human health. Preliminary findings suggest that derivatives of this compound may exhibit modulatory effects on key biological processes, making them attractive candidates for further development.
Moreover, the compound’s unique structural features make it an interesting subject for computational studies aimed at predicting its behavior in biological systems. Advanced modeling techniques have been employed to explore possible binding modes with target proteins, providing insights into its mechanism of action. These computational approaches complement experimental efforts, streamlining the drug discovery process.
The synthesis of 2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the trifluoromethyl group is particularly challenging due to its high reactivity and sensitivity to environmental factors. However, advances in synthetic methodologies have made it more feasible to incorporate this moiety into complex molecules with high efficiency.
In conclusion, 2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid (CAS No. 2091217-95-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural attributes and reported biological activities position it as a valuable building block for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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